

Atractyloside potassium salt stability at room temperature

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Compound of Interest

Compound Name: Atractylosidepotassiumsalt

Cat. No.: B8101334

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Technical Guide: Atractyloside Potassium Salt Stability, Handling, and Assay Optimization[1][2]

Executive Summary

Atractyloside (ATR) potassium salt is a diterpenoid glycoside that acts as a specific, competitive inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3][4] By locking ANT in the cytosolic-facing conformation, it prevents ADP/ATP exchange and induces the opening of the Mitochondrial Permeability Transition Pore (mPTP).[1][2]

While the solid potassium salt exhibits robust stability at room temperature, its behavior in solution is nuanced.[1] This guide addresses the dichotomy between solid-state stability and solution-phase sensitivity, providing actionable protocols to prevent experimental artifacts caused by compound degradation.

Part 1: Stability & Storage Troubleshooting

Q1: The product label says "Store at Room Temperature." Does this apply to my stock solutions? A:No. This is a critical distinction.

- Solid State: Atractyloside potassium salt is stable at room temperature (RT) in its lyophilized powder form, provided it is kept desiccated.[1][2]

- Solution State: Once dissolved, the compound becomes susceptible to hydrolysis, particularly of its sulfate groups, which renders it biologically inactive.[1][2]
 - Short-term: Aqueous solutions are stable for <24 hours at 4°C.[1][2]
 - Long-term: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Q2: My Atractyloside stock solution has turned yellow. Is it still usable? A: Proceed with caution. A faint yellow tint is normal for concentrated aqueous solutions (20–50 mM).[1][2] However, a deepening yellow or brown color indicates oxidation or degradation.[1][2]

- Validation Step: Check the pH.[1][2][5] Atractyloside is sensitive to acidic environments.[1][2][4] If the pH has drifted below 6.0, significant hydrolysis of the glycosidic bond or sulfate groups may have occurred.[1] Discard and prepare fresh stock.

Q3: Can I autoclave the stock solution for sterility? A: Absolutely not. Atractyloside is a glycoside.[1][3] High heat (autoclaving) combined with the aqueous environment will cause rapid hydrolysis of the glycosidic linkage and desulfation.[1]

- Correct Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane filter.[1][2]

Part 2: Solubilization & Handling Guide

Solubility Profile

Solvent	Solubility Limit	Recommended Stock Conc.	Notes
Water (ddH ₂ O)	~50 mM (40 mg/mL)	10–20 mM	Preferred. Dissolves easily.[1][2]
DMSO	Soluble	10 mM	Use only if water is contraindicated for your assay.[1][2]
Ethanol	Poor/Insoluble	N/A	Avoid.[1][2]

Preparation Protocol: 10 mM Stock Solution

- Calculate: Molecular Weight of Atractyloside Potassium Salt ≈ 803.0 g/mol .[1][2][6]

- To make 1 mL of 10 mM stock, weigh 8.03 mg.^[1]
- Dissolve: Add 1 mL of molecular biology grade water (pH 7.0–7.4).
- Vortex: Vortex gently for 30 seconds. The solution should be clear.
- Aliquot: Dispense into light-protective amber tubes (e.g., 50 µL aliquots) to match your daily experimental volume.
- Freeze: Snap freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Technical Insight: The potassium salt form is chosen for its superior water solubility compared to the free acid.^[1] Do not attempt to convert it to the free acid form by acidification, as this precipitates the compound and accelerates degradation.^[1]

Part 3: Mechanism & Experimental Application

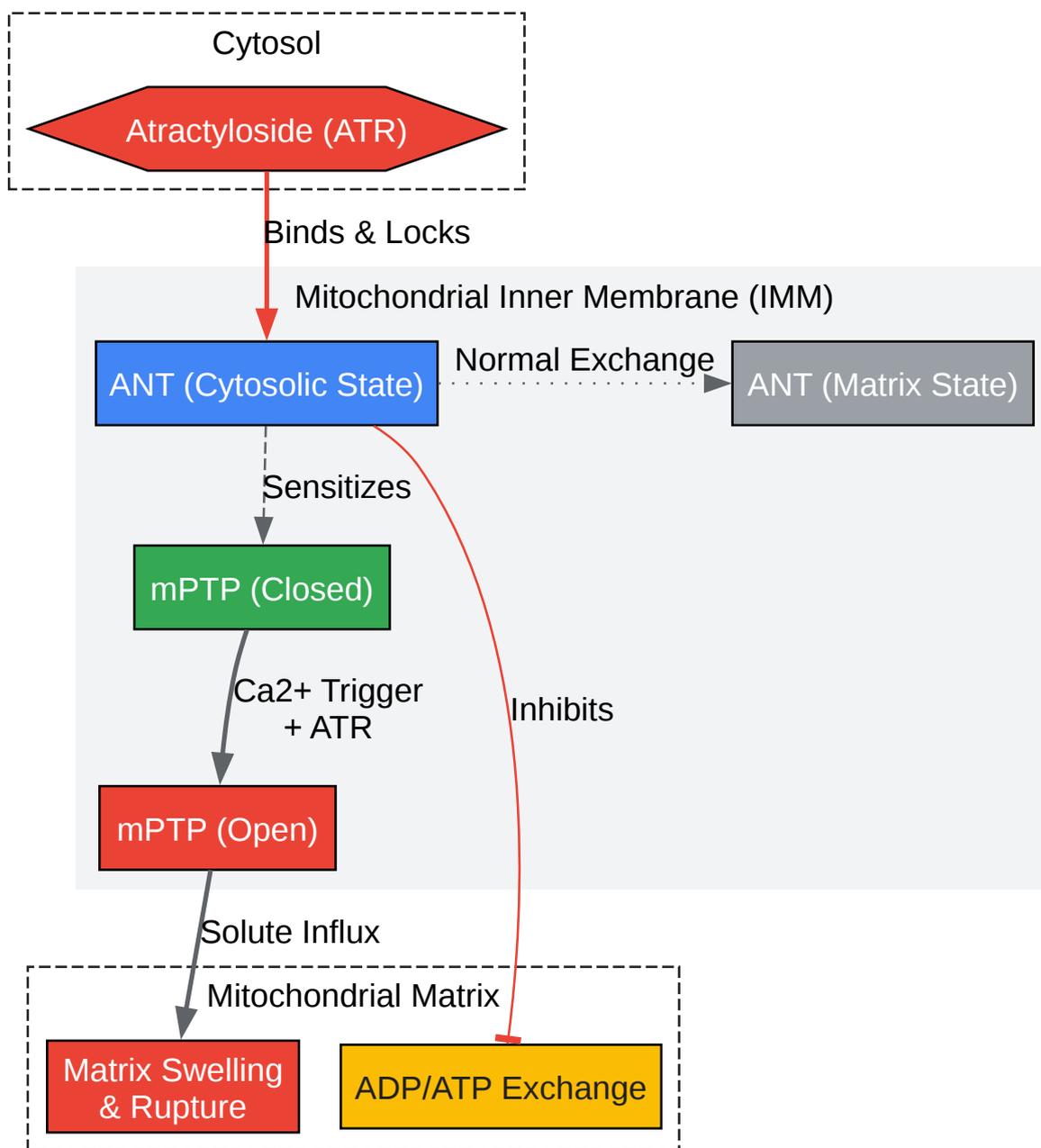
Mechanism of Action: The ANT-mPTP Axis

Atractyloside binds to the Adenine Nucleotide Translocator (ANT) on the outer face of the inner mitochondrial membrane (IMM).^{[1][2]} Unlike Bongkreikic Acid (which locks ANT in the matrix-facing state), ATR locks ANT in the cytosolic-facing (c-state) conformation.^{[1][2][7]} This conformational arrest is a potent trigger for the Mitochondrial Permeability Transition Pore (mPTP) opening, leading to loss of mitochondrial membrane potential (

), swelling, and cytochrome

release.^{[1][2]}

Pathway Visualization



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Figure 1: Mechanism of Atractyloside-induced mitochondrial toxicity. ATR locks ANT in the cytosolic state, inhibiting ATP exchange and sensitizing the mPTP to open.[1]

Part 4: Troubleshooting Experimental Assays

Scenario: "I added ATR, but I don't see mitochondrial swelling."

Potential Cause	Diagnosis	Corrective Action
Degraded Compound	Solution stored at RT > 24h or pH < 6.[1][2]	Prepare fresh stock from powder.[1][2] Verify pH is neutral.
High Phosphate Buffer	Phosphate inhibits mPTP opening (desensitizes cyclophilin D).[1][2]	Use a buffer with low phosphate (< 1 mM) or replace with HEPES/Tris-based buffers.[1][2]
Insufficient Calcium	ATR is a sensitizer, not always a direct opener.[1][2] It lowers the [Ca ²⁺] threshold for opening.[1][2]	Ensure the assay buffer contains a threshold level of Ca ²⁺ (e.g., 10–50 μM) to act synergistically with ATR.[1][2]
Wrong Concentration	Sub-lethal dose used.[1][2]	Titrate ATR between 5 μM and 50 μM. 20 μM is a standard starting point for isolated mitochondria.[2]

Scenario: "My control mitochondria are swelling without ATR."

- Cause: Poor mitochondrial isolation quality (damaged outer membranes).[1][2]
- Validation: Test with Cyclosporin A (CsA). If CsA inhibits the swelling, it is mPTP-mediated.[2] If not, the mitochondria are physically damaged.[1]

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